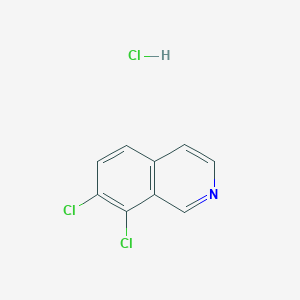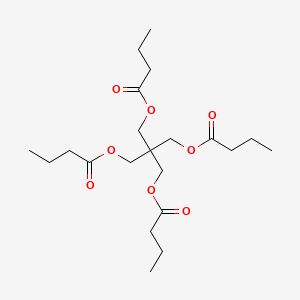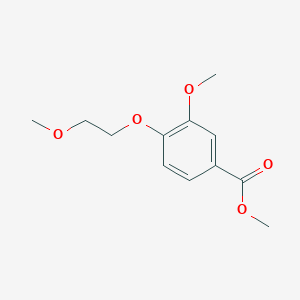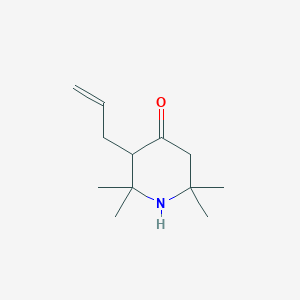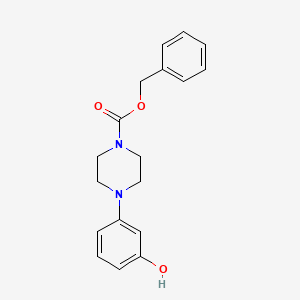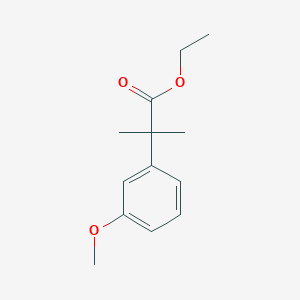![molecular formula C11H20N4O2 B8616273 tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate](/img/structure/B8616273.png)
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate is a compound of interest in organic chemistry due to its unique structure and potential applications
Preparation Methods
The synthesis of tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthesis is approximately 59.5% . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and diphenylphosphoryl azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: The compound’s unique structure and reactivity make it valuable in industrial applications, including the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine These compounds share similar structural motifs but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C11H20N4O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14(4)7-8-15-6-5-9(12)13-15/h5-6H,7-8H2,1-4H3,(H2,12,13) |
InChI Key |
USZDXRDBAVEALA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C=CC(=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Hydroxy(4-methoxyphenyl)methylidene]-5-(propan-2-yl)thiophen-3(2H)-one](/img/structure/B8616202.png)
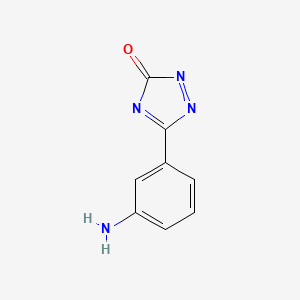

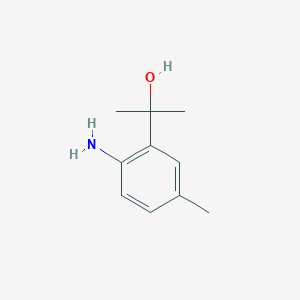
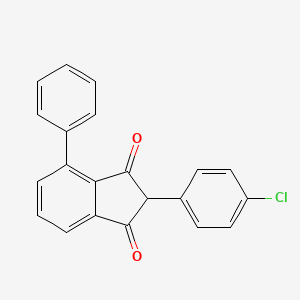
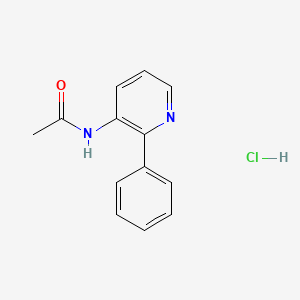
![7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8616253.png)
